Product packaging for 6-Dodecyl-1,3-phenylene diisocyanate(Cat. No.:CAS No. 93859-04-2)

6-Dodecyl-1,3-phenylene diisocyanate

Cat. No.: B12676140
CAS No.: 93859-04-2
M. Wt: 328.4 g/mol
InChI Key: GYNTWFAMMSEMNZ-UHFFFAOYSA-N
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Description

Historical Context of Isocyanate Chemistry in Polymer Science

The journey of isocyanate chemistry began in 1849 with Charles Adolphe Wurtz's first synthesis of these reactive compounds. acs.org However, their profound impact on polymer science was not realized until the late 1940s, with the advent of polyurethanes. acs.org Polyurethanes are formed through the addition reaction between a diisocyanate and a polyol, a molecule with multiple hydroxyl groups. chemicalsafetyfacts.orgacs.org The versatility of this reaction allows for the creation of a vast array of materials, from flexible foams to rigid plastics and durable elastomers. chemicalsafetyfacts.org The primary method for industrial isocyanate production is phosgenation, which involves reacting an amine with phosgene (B1210022). nih.govgoogle.com

Significance of Aromatic Diisocyanates in Polymer Synthesis

Diisocyanates are broadly categorized as aromatic or aliphatic. chemicalsafetyfacts.org Aromatic diisocyanates, where the isocyanate (-NCO) group is directly attached to an aromatic ring, are fundamental to the production of high-performance polyurethanes. ias.ac.innih.gov The rigid nature of the aromatic ring imparts stiffness and strength to the polymer structure. researchgate.net Two of the most significant aromatic diisocyanates are toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). acs.org

Toluene diisocyanate (TDI) is predominantly used to produce flexible polyurethane foams for applications like furniture, bedding, and automotive seating. acs.orgchemicalsafetyfacts.org

Methylene diphenyl diisocyanate (MDI) is crucial for manufacturing rigid polyurethane foams, which serve as excellent insulation materials in construction and appliances. acs.orgchemicalsafetyfacts.org

The high reactivity of aromatic isocyanates, a result of the electron-withdrawing nature of the aromatic ring, facilitates rapid polymerization. rsc.org This reactivity and the structural rigidity they provide make them indispensable in creating robust polymer networks. researchgate.net

Table 1: Comparison of Common Aromatic and Aliphatic Diisocyanates

DiisocyanateAbbreviationTypePrimary Application AreaKey Property Contribution
Methylene diphenyl diisocyanateMDIAromaticRigid Foams, Elastomers, AdhesivesHigh Rigidity, High Reactivity. mdpi.com
Toluene diisocyanateTDIAromaticFlexible FoamsHigh Reactivity, Flexibility in Foam. mdpi.com
Hexamethylene diisocyanateHDIAliphaticCoatings, ElastomersUV Stability, Weather Resistance. chemicalsafetyfacts.org
Isophorone (B1672270) diisocyanateIPDIAliphatic (Cycloaliphatic)Coatings, AdhesivesUV Stability, Chemical Resistance. chemicalsafetyfacts.org

Rationale for Dodecyl Chain Functionalization in 1,3-Phenylene Diisocyanate Systems

The strategic addition of a dodecyl (C12H25) group to the 1,3-phenylene diisocyanate core is a deliberate design choice aimed at introducing specific functionalities. This long alkyl chain modifies the inherent properties of the aromatic diisocyanate, creating a monomer with a unique combination of characteristics.

The primary rationales for this functionalization include:

Enhanced Hydrophobicity: Long alkyl chains are inherently nonpolar and water-repellent. Incorporating a dodecyl chain into the polymer structure significantly increases its hydrophobicity. mdpi.com This is highly desirable for applications such as water-resistant coatings, sealants, and materials for oil-water separation. mdpi.comresearchgate.net The long chains can form a "brush-like" architecture on a material's surface, which physically repels water molecules. mdpi.com

Increased Flexibility and Impact Strength: While the aromatic ring provides rigidity, the long, flexible alkyl chain can act as an internal plasticizer. This can increase the flexibility and impact toughness of the resulting polyurethane, a property that is beneficial in applications requiring durability and resilience. researchgate.net

Bio-based Sourcing Potential: The concept of attaching long alkyl chains to an aromatic core is well-established in the development of bio-based polymers. A notable analogue is cardanol, a phenolic compound derived from cashew nutshell liquid, which features a C15 alkyl chain. acs.orggoogle.com Research on cardanol-based diisocyanates demonstrates a pathway for creating monomers from renewable, non-food resources, aligning with goals for sustainable material development. google.comgoogle.com The dodecyl group, while not identical, follows a similar principle of combining a natural-like fatty chain with a reactive aromatic core.

Modified Polymer Morphology: The presence of the bulky dodecyl group can influence the packing of polymer chains. This can disrupt the ordered stacking that might otherwise occur, potentially lowering the glass transition temperature and altering the mechanical properties of the material. researchgate.net

Overview of Research Trajectories for 6-Dodecyl-1,3-phenylene Diisocyanate

While direct and extensive research specifically on this compound is not widely published, its research trajectory can be inferred from studies on structurally analogous compounds, particularly bio-based diisocyanates derived from sources like cardanol.

The primary research directions include:

Synthesis from Functionalized Phenols: A plausible and researched synthetic route involves starting with a phenol (B47542) bearing a long alkyl chain. For instance, patents describe the synthesis of bio-based diisocyanates from 3-pentadecylphenol (B1217947) (hydrogenated cardanol), a direct structural analogue to the dodecyl phenol precursor that would be required for the target compound. google.com The established synthesis pathway typically involves a three-step process:

Nitration: Introduction of nitro groups onto the aromatic ring.

Reduction: Conversion of the nitro groups to amine groups via hydrogenation.

Phosgenation: Reaction of the resulting diamine with phosgene (or a phosgene equivalent) to form the diisocyanate groups. google.com

Development of High-Performance Polyurethanes: Research is focused on reacting these specialized diisocyanates with various polyols to synthesize polyurethanes with tailored properties. acs.orgias.ac.in Studies on polyurethanes made from cardanol-based monomers investigate their mechanical strength, thermal stability, and chemical resistance. ias.ac.inresearchgate.net Similar investigations would be essential to characterize the polymers derived from this compound, determining how the C12 chain influences properties like tensile strength, elongation, and thermal degradation temperature compared to conventional MDI or TDI-based polyurethanes. mdpi.com

Applications in Advanced Functional Materials: The unique hydrophobic and flexible nature imparted by the dodecyl chain opens up research into novel applications. A significant area of interest is the development of superhydrophobic materials for oil-water separation, a field where porous polymers with "brush-like" internal surfaces created by long alkyl chains have shown great promise. mdpi.com Other potential applications include advanced coatings with enhanced weatherability and corrosion resistance, as well as specialty elastomers and adhesives where a balance of rigidity and flexibility is required.

Table 2: Mechanical and Thermal Properties of Polyurethanes from Different Diisocyanates

Polyurethane BaseTensile Strength (MPa)Elongation at Break (%)Hardness (Shore)Decomposition Temperature (°C)
MDI-based (Aromatic)23.4 mdpi.com~600-700 mdpi.comHigh ias.ac.in~237 rubber.or.kr
TDI-based (Aromatic)~10-20 mdpi.com779 mdpi.comLower than MDI ias.ac.in~199 rubber.or.kr
Cardanol-based (Aromatic + Alkyl Chain)Variable, can be tough or rigid ias.ac.inVariable ias.ac.inHigh for rigid formulations ias.ac.inHigh thermal stability acs.org
HDI-based (Aliphatic)~15-20 mdpi.com~600-700 mdpi.comVariable~220 rubber.or.kr
Note: Values are illustrative and can vary significantly based on the specific polyol, chain extender, and synthesis conditions used.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2O2 B12676140 6-Dodecyl-1,3-phenylene diisocyanate CAS No. 93859-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93859-04-2

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-dodecyl-2,4-diisocyanatobenzene

InChI

InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19(21-16-23)15-20(18)22-17-24/h13-15H,2-12H2,1H3

InChI Key

GYNTWFAMMSEMNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1)N=C=O)N=C=O

Origin of Product

United States

Synthetic Methodologies for 6 Dodecyl 1,3 Phenylene Diisocyanate

Precursor Synthesis Routes to Dodecyl-Substituted Phenylenediamines

The synthesis of the key intermediate, 6-dodecyl-1,3-phenylenediamine, involves the introduction of a dodecyl group onto a benzene (B151609) ring, followed by the introduction and subsequent reduction of two nitro groups to form the diamine.

The introduction of a long alkyl chain, such as a dodecyl group, onto an aromatic ring is typically achieved through a Friedel-Crafts alkylation reaction. googleapis.com This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

For the synthesis of a precursor to 6-dodecyl-1,3-phenylenediamine, the starting material would likely be 1,3-dinitrobenzene. The dodecyl group can be introduced using 1-dodecene (B91753) or a dodecyl halide (e.g., 1-chlorododecane) as the alkylating agent. A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is commonly employed as a catalyst. googleapis.com

The reaction is typically carried out in an inert solvent. The choice of solvent and reaction conditions is crucial to control the selectivity of the alkylation and to minimize side reactions such as polyalkylation or rearrangement of the alkyl group. One of the challenges in Friedel-Crafts alkylation with long-chain alkenes is the potential for the formation of multiple isomers. However, the directing effects of the substituents on the aromatic ring guide the position of the incoming alkyl group.

ParameterTypical ConditionRationale/Considerations
Aromatic Substrate1,3-DinitrobenzeneThe nitro groups are meta-directing, but deactivating, which can make the reaction challenging.
Alkylating Agent1-Dodecene or 1-Chlorododecane1-Dodecene is often preferred due to the avoidance of generating HCl as a byproduct.
CatalystAluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃)A strong Lewis acid is required to activate the alkylating agent.
SolventCarbon disulfide, Nitrobenzene, or excess aromatic substrateThe solvent must be inert to the reaction conditions.
Temperature0 - 50 °CTemperature control is important to manage reaction rate and selectivity.

Once the dodecyl group is attached to the benzene ring, the next step is to ensure the presence of two nitro groups at positions that will yield the 1,3-diamine upon reduction. If the starting material was not already dinitrated, a sequential nitration would be necessary. For instance, if starting with dodecylbenzene, a dinitration step would be required. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

The reduction of the dinitrododecylbenzene to dodecylphenylenediamine is a critical step. This transformation is most commonly achieved through catalytic hydrogenation. nwo.nl This process involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst.

Common catalysts for this reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under elevated pressure and temperature. The efficiency and selectivity of the reduction are paramount to achieving a high yield of the desired diamine.

ParameterTypical ConditionRationale/Considerations
Substrate1-Dodecyl-2,4-dinitrobenzeneThe starting material for the reduction to the diamine.
Reducing AgentHydrogen Gas (H₂)A clean reducing agent with water as the only byproduct.
CatalystPalladium on Carbon (Pd/C), Raney NickelHighly efficient for the reduction of nitro groups.
SolventEthanol, Methanol, Ethyl AcetateProvides a medium for the reaction and helps to dissipate heat.
Pressure10 - 50 atmHigher pressure increases the rate of hydrogenation.
Temperature50 - 150 °CTemperature is optimized to balance reaction rate and catalyst stability.

Phosgenation Techniques for 6-Dodecyl-1,3-phenylene Diisocyanate Synthesis

The conversion of the synthesized 6-dodecyl-1,3-phenylenediamine to the corresponding diisocyanate is most conventionally achieved through phosgenation. This process involves the reaction of the diamine with phosgene (B1210022) (COCl₂).

Direct phosgenation is a well-established industrial method for producing isocyanates. google.com The process involves reacting the diamine with an excess of phosgene in an inert solvent. The reaction proceeds through the formation of carbamoyl (B1232498) chloride intermediates, which then eliminate hydrogen chloride upon heating to yield the isocyanate groups. nwo.nl

The reaction is typically carried out in a two-stage process. The first stage, often referred to as "cold phosgenation," involves the reaction of the diamine with phosgene at a low temperature to form a slurry of the carbamoyl chloride. In the second stage, or "hot phosgenation," the mixture is heated to a higher temperature to complete the conversion to the diisocyanate and to drive off the hydrogen chloride byproduct.

The choice of solvent is critical for the success of the phosgenation process. The solvent must be inert to both phosgene and the isocyanate product and should have a boiling point that allows for effective temperature control and subsequent separation from the product. Common solvents used in industrial phosgenation include chlorinated aromatic hydrocarbons like monochlorobenzene or ortho-dichlorobenzene. google.com

Optimization of the process involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of phosgene to diamine. An excess of phosgene is typically used to ensure complete conversion of the amine groups and to minimize the formation of byproducts such as ureas and other oligomeric species. The efficient removal of the HCl byproduct is also crucial for driving the reaction to completion.

Non-Phosgene Synthetic Routes to this compound

Due to the high toxicity of phosgene, significant research has been dedicated to developing non-phosgene routes for the synthesis of isocyanates. google.com These methods offer a safer and more environmentally benign alternative to traditional phosgenation.

One of the most promising non-phosgene routes involves the reaction of the diamine with a carbonate, such as dimethyl carbonate (DMC), to form a dicarbamate intermediate. ebrary.net This dicarbamate is then thermally decomposed to yield the diisocyanate and an alcohol, which can be recycled. ebrary.net This process avoids the use of phosgene and the production of corrosive HCl.

Another notable non-phosgene method is the Curtius rearrangement. google.com This reaction involves the thermal decomposition of an acyl azide (B81097), which can be derived from the corresponding carboxylic acid. While this method is often high-yielding and clean, the use of potentially explosive azide intermediates has limited its large-scale industrial application. google.com However, recent developments in flow chemistry are addressing these safety concerns, making the Curtius rearrangement a more viable option. google.com

Curtius Rearrangement Derivatives for Isocyanate Formation

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.gov The reaction proceeds through an acyl azide intermediate, which then undergoes a thermal or photochemical rearrangement to yield the isocyanate with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org This process is known for its tolerance of various functional groups and for proceeding with a complete retention of the migrating group's stereochemistry. nih.gov

For the synthesis of this compound, the logical starting material would be 6-dodecyl-isophthalic acid (or 6-dodecyl-1,3-benzenedicarboxylic acid). The synthesis involves a multi-step process:

Activation of Carboxylic Acids: The two carboxylic acid groups on the precursor are first converted into a more reactive form, typically acyl chlorides, by reacting with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of Acyl Azide: The resulting diacyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form the key intermediate, 6-dodecyl-1,3-phenylene diacyl azide.

Rearrangement to Diisocyanate: The diacyl azide is carefully heated in an inert solvent (e.g., toluene (B28343), benzene). This induces the Curtius rearrangement, where the two acyl azide groups rearrange simultaneously or sequentially, losing nitrogen gas (N₂) to form the target this compound. organic-chemistry.org

The mechanism is considered a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The resulting isocyanate can be isolated if stable, or used directly in subsequent reactions. nih.gov

Table 1: Proposed Synthesis via Curtius Rearrangement

StepPrecursorKey ReagentsIntermediate/ProductGeneral Conditions
16-Dodecyl-isophthalic acidThionyl chloride (SOCl₂) or Oxalyl chloride6-Dodecyl-isophthaloyl dichlorideReaction in an inert solvent, often with heating.
26-Dodecyl-isophthaloyl dichlorideSodium azide (NaN₃)6-Dodecyl-1,3-phenylene diacyl azideTypically performed at low temperatures in a solvent like acetone/water.
36-Dodecyl-1,3-phenylene diacyl azideHeat (Thermal rearrangement)This compoundHeating in a high-boiling, inert solvent (e.g., toluene) until N₂ evolution ceases.

Isocyanate-Free Precursor Conversion Strategies

The term "isocyanate-free" in this context refers to synthetic strategies that avoid the use of highly toxic and difficult-to-handle reagents like phosgene gas, which is the traditional reagent for converting amines to isocyanates. A prominent strategy involves the direct conversion of a diamine precursor using a phosgene substitute.

The direct precursor for this compound in this approach is 6-dodecyl-1,3-phenylenediamine. This diamine can be converted to the corresponding diisocyanate using a safer phosgene equivalent, such as bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). google.com

The reaction proceeds as follows:

The diamine is dissolved in an inert organic solvent (e.g., chlorobenzene, isoamyl acetate). google.com

A solution of triphosgene in the same solvent is added to the reaction vessel, often under an inert atmosphere like nitrogen. google.com

The mixture is typically heated to reflux for several hours to ensure the complete conversion of both amine groups into isocyanate groups. google.com During this process, the solid triphosgene decomposes to release phosgene in situ, which then reacts with the diamine. This method enhances safety by avoiding the handling of gaseous phosgene. The reaction also produces hydrogen chloride as a byproduct.

This method provides a more experimentally manageable and safer route to the diisocyanate compared to direct phosgenation, while still achieving high yields. google.com

Table 2: Synthesis via Diamine Conversion (Phosgene-Free Method)

PrecursorKey ReagentProductGeneral Conditions
6-Dodecyl-1,3-phenylenediamineBis(trichloromethyl) carbonate (Triphosgene)This compoundReaction in an inert, high-boiling solvent (e.g., chlorobenzene) under reflux conditions and an inert atmosphere. google.com

Purification and Isolation Techniques for this compound

The purification of isocyanates is critical to remove byproducts and unreacted starting materials, ensuring a high-purity product. For this compound, which is expected to be a high-boiling liquid or a low-melting solid due to its long alkyl chain and molecular weight, specific techniques are required.

The primary method for purifying industrial isocyanates is distillation. google.comgoogle.com Given the high boiling point of the target molecule, this would be performed under reduced pressure (vacuum distillation) to prevent thermal degradation.

Key purification steps include:

Removal of Low-Boiling Impurities: Solvents and volatile byproducts from the synthesis are typically removed in a first distillation step. google.com

Treatment for High-Boiling Impurities: Crude isocyanate mixtures can be heated with treating agents that convert impurities, such as those containing chlorine, into non-volatile tars or high-molecular-weight residues. google.com

High-Vacuum Distillation: The pre-treated crude product is then subjected to a second distillation stage to separate the pure isocyanate from the high-boiling residues. For thermally sensitive compounds, specialized equipment like thin-film or falling-film evaporators are used. google.com These devices minimize the residence time of the material at high temperatures by distributing it as a thin film over a heated surface under high vacuum. google.com

Crystallization: If the final product is a solid at room temperature, recrystallization from a suitable non-reactive solvent can be an effective final purification step to achieve very high purity.

The purity of the final product is often greater than 99.4% after these processes. google.com

Table 3: Purification Techniques for this compound

TechniquePrincipleApplication/Relevance
Fractional Vacuum DistillationSeparation based on differences in boiling points under reduced pressure to prevent thermal decomposition. google.comPrimary method for separating the target diisocyanate from both lower and higher boiling point impurities.
Thin-Film EvaporationDistillation technique involving a mechanically spread thin film of the crude product on a heated surface under high vacuum, minimizing thermal stress. google.comIdeal for purifying thermally sensitive, high-molecular-weight isocyanates.
Chemical TreatmentHeating the crude product with specific agents to convert reactive impurities into non-volatile tars before distillation. google.comRemoves problematic impurities like chlorine-containing compounds that can affect product quality and stability.
CrystallizationSeparation of a pure solid from a solution by reducing its solubility, leaving impurities behind in the mother liquor.A potential final polishing step if the diisocyanate is a solid, capable of yielding very high purity.

Spectroscopic and Advanced Structural Characterization of 6 Dodecyl 1,3 Phenylene Diisocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 6-Dodecyl-1,3-phenylene diisocyanate, ¹H and ¹³C NMR, along with two-dimensional techniques, are utilized for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the dodecyl alkyl chain. The aromatic region would likely display a complex splitting pattern due to the unsymmetrical substitution of the benzene (B151609) ring. The protons on the aromatic ring are anticipated to resonate in the downfield region, typically between 7.0 and 7.5 ppm, with their specific chemical shifts and coupling constants being influenced by the positions of the two isocyanate groups and the dodecyl chain.

The aliphatic dodecyl chain would give rise to a series of signals in the upfield region of the spectrum. The methylene (B1212753) (-CH2-) protons directly attached to the aromatic ring would be expected to appear as a triplet at a chemical shift value slightly higher than typical alkyl chains due to the deshielding effect of the aromatic ring. The numerous methylene groups in the middle of the long alkyl chain would likely overlap to form a broad multiplet. The terminal methyl (-CH3) group of the dodecyl chain would characteristically appear as a triplet at the most upfield position.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic (Ar-H)7.0 - 7.5Multiplet
Benzylic (-CH2-Ar)2.5 - 2.8Triplet
Methylene (-(CH2)n-)1.2 - 1.6Multiplet
Terminal Methyl (-CH3)0.8 - 0.9Triplet

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic effects of the substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum is anticipated to show distinct signals for the isocyanate carbons, the aromatic carbons, and the carbons of the dodecyl chain.

The carbon atoms of the two isocyanate (-N=C=O) groups are expected to resonate in the range of 120-130 ppm. researchgate.net The aromatic carbons would appear in a similar region, typically between 120 and 150 ppm, with the carbons directly attached to the isocyanate groups and the dodecyl chain showing distinct chemical shifts due to substituent effects. The carbon atoms of the dodecyl chain will produce a series of signals in the upfield region of the spectrum, generally between 14 and 40 ppm. oregonstate.edunih.gov The chemical shifts of the individual methylene carbons in the long chain can often be resolved, providing a detailed map of the alkyl substituent. nih.gov

Carbon Type Expected Chemical Shift (ppm)
Isocyanate (-N=C=O)120 - 130
Aromatic (C-NCO)135 - 150
Aromatic (C-Alkyl)130 - 145
Aromatic (C-H)120 - 130
Benzylic (-CH2-Ar)35 - 45
Methylene (-(CH2)n-)22 - 32
Terminal Methyl (-CH3)~14

Note: These are predicted chemical shift ranges based on analogous structures and can be influenced by solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

An HSQC experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the protonated carbons in both the aromatic ring and the dodecyl chain. This technique is particularly useful for distinguishing between the various methylene groups of the long alkyl chain.

The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the position of the dodecyl chain on the phenylene ring by observing correlations between the benzylic protons of the dodecyl group and the aromatic carbons. It would also help to confirm the positions of the isocyanate groups relative to the other substituents on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy of Isocyanate Groups

The most prominent and diagnostic feature in the FTIR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional groups. This band typically appears in a relatively uncongested region of the spectrum, around 2250-2280 cm⁻¹. The presence of two isocyanate groups in the molecule may lead to a broadening or splitting of this peak.

Other expected characteristic absorption bands include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching of the methylene and methyl groups of the dodecyl chain. researchgate.net

Aromatic C=C stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H bending: Bands around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl umbrella).

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N=C=O Asymmetric Stretch2250 - 2280Strong, Sharp
Aromatic C-H Stretch> 3000Weak to Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
Aliphatic C-H Bend1375 - 1465Medium

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the isocyanate groups, which is often weak or inactive in the FTIR spectrum, would be expected to show a strong signal in the Raman spectrum.

The aromatic ring vibrations, particularly the ring breathing mode, would also give rise to characteristic and often intense Raman bands. The numerous C-C stretching vibrations of the long dodecyl chain would contribute to the spectrum in the fingerprint region.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
N=C=O Symmetric Stretch~1400 - 1500Strong
Aromatic Ring Breathing~1000Strong
Aromatic C=C Stretch1580 - 1620Medium to Strong
Aliphatic C-C Stretch800 - 1200Medium
Aliphatic C-H Stretch2850 - 2960Strong

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, enabling a detailed understanding of its molecular framework and the disposition of its key reactive functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. nih.gov For this compound, MS provides definitive confirmation of its molecular formula and offers insights into its fragmentation pathways.

The molecular structure of this compound consists of a benzene ring substituted with two isocyanate (-NCO) groups and a C12 alkyl (dodecyl) chain. This structure dictates its behavior in the mass spectrometer. Aromatic isocyanates are known to produce strong molecular ion peaks due to the stability of the aromatic ring. researchgate.net

The expected fragmentation pattern for this compound would involve characteristic losses. Cleavage of the long alkyl chain is a common fragmentation pathway for long-chain alkyl compounds, often resulting in a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org Additionally, fragmentation of the aromatic core may occur, though the stable ring structure often leads to the tropylium (B1234903) ion or related resonance-stabilized cations. youtube.com For long-chain alkyl isocyanates, a common base peak at m/z 99 has been observed, suggesting the formation of a stable six-membered ring structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition. For this compound (C₂₀H₂₈N₂O₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and thermally stable compounds in a mixture before detecting them with a mass spectrometer. researchgate.net It is widely used for purity assessment and the identification of minor components or impurities. nih.govnih.gov

For this compound, a GC-MS method would be developed to separate the main compound from any residual starting materials, by-products from the synthesis, or isomers. mdpi.com The gas chromatogram would show a primary peak corresponding to the target molecule, and the retention time would be characteristic of the compound under the specific GC conditions. The mass spectrum of this peak would then confirm its identity. Any smaller peaks in the chromatogram could be identified by their respective mass spectra, providing a comprehensive purity profile. The successful separation of toluene (B28343) diisocyanate (TDI) isomers by GC has been demonstrated, indicating the feasibility of this technique for resolving closely related isocyanate structures. nih.govscribd.com

Interactive Data Table: Theoretical Mass Spectrometry Data for this compound
ParameterTheoretical Value/FragmentExpected m/z
Molecular Formula C₂₀H₂₈N₂O₂-
Nominal Mass 344344
Molecular Ion [M]⁺344
Common Fragments Loss of C₁₁H₂₃175
Loss of NCO302
McLafferty Rearrangement99

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for investigating the atomic and molecular structure of crystalline materials. wikipedia.orgmdpi.com These methods can provide detailed information on bond lengths, bond angles, and the packing of molecules in the solid state.

Single-Crystal X-ray Diffraction of this compound (if applicable)

Single-Crystal X-ray Diffraction (SCXRD) offers the most precise and unambiguous determination of a molecule's three-dimensional structure. rsc.orgmdpi.com If suitable single crystals of this compound can be grown, SCXRD would reveal the exact conformation of the molecule, including the orientation of the isocyanate groups relative to the phenyl ring and the conformation of the dodecyl chain.

Wide-Angle X-ray Scattering (WAXS) of Polymer Architectures Incorporating the Diisocyanate

When this compound is used to synthesize polymers, such as polyurethanes, Wide-Angle X-ray Scattering (WAXS) is a valuable tool for characterizing the structure of the resulting material. wikipedia.orgebrary.netnumberanalytics.com WAXS provides information on the degree of crystallinity, the size of crystalline domains, and the spacing between polymer chains. researchgate.net

In polyurethanes made with this diisocyanate, the rigid aromatic core and the flexible dodecyl side chains would influence the polymer's morphology. WAXS patterns of such polymers would likely show broad, diffuse halos characteristic of amorphous or poorly ordered materials. ebrary.net However, the presence of the long alkyl side chains could lead to some degree of local order or microphase separation, which might be reflected as broad peaks in the WAXS pattern. The position of these peaks can be used to calculate characteristic distances within the polymer matrix, such as the average spacing between polymer backbones. researchgate.nettandfonline.comresearchgate.netebrary.net

Interactive Data Table: Expected WAXS Features for Polymers of this compound
FeatureExpected ObservationStructural Interpretation
Main Scattering Peak Broad haloAmorphous nature of the polymer
Possible Secondary Peaks Broad, weak peaksLocal ordering due to side-chain interactions
d-spacing Calculated from peak positionAverage distance between polymer chains

Chromatographic Methods for Purity and Isomeric Composition

Chromatographic techniques are essential for separating mixtures into their individual components, allowing for both qualitative and quantitative analysis. epa.govepa.gov For this compound, chromatography is crucial for determining its purity and the relative amounts of any isomers.

High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the analysis of diisocyanates, which are often reactive and not sufficiently volatile for GC without derivatization. nih.govdnacih.comepa.govresearchgate.net A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. The separation would be based on the differential partitioning of the components between the two phases.

The purity of a this compound sample can be determined by HPLC with a suitable detector, such as a UV detector, as the aromatic ring is a strong chromophore. The area of the main peak in the chromatogram is proportional to the concentration of the compound. Isomeric purity is also a critical parameter, as different positional isomers of diisocyanates can lead to polymers with different properties. scribd.comgoogle.com For example, in the synthesis of this compound, other isomers such as 4-Dodecyl-1,3-phenylene diisocyanate or 2-Dodecyl-1,3-phenylene diisocyanate could potentially be formed. A well-developed HPLC method should be able to separate these isomers, allowing for their quantification. The separation of isomers of other diisocyanates, such as toluene diisocyanate and 4,4'-dicyclohexylmethane diisocyanate, has been successfully achieved using chromatographic techniques. scribd.comresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For diisocyanates, which can be reactive and have high boiling points, specific GC methods are often required. Analysis may involve derivatization to improve volatility and thermal stability, or the use of high-temperature capillary columns. cdc.gov

Typically, the analysis of diisocyanates by GC requires derivatization to convert the reactive isocyanate groups into more stable functional groups. For instance, diisocyanates can be reacted with an amine to form urea (B33335) derivatives, which are less prone to degradation in the hot injector and column. cdc.gov The choice of derivatizing agent is critical and can influence the sensitivity and selectivity of the method.

Research Findings: While direct GC analysis of this compound is not documented in readily available literature, methods developed for other aromatic diisocyanates provide a framework. For example, methods for TDI involve derivatization followed by analysis on a capillary GC column with a detector such as a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity, or a Mass Spectrometer (MS) for definitive identification. cdc.gov The long dodecyl chain in this compound would significantly increase its retention time compared to smaller aromatic diisocyanates.

Table 1: Illustrative GC Parameters for Diisocyanate Analysis

Parameter Value
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase Phenyl-methylpolysiloxane (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (10 min hold)
Carrier Gas Helium at 1.0 mL/min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

| Derivatizing Agent | Example: 1-(2-methoxyphenyl)piperazine (B120316) researchgate.net |

This table represents typical starting conditions for the analysis of derivatized aromatic diisocyanates and would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of diisocyanates, particularly for monitoring occupational exposure and for quality control of raw materials. cdc.govresearchgate.net The method typically involves derivatization of the isocyanate groups to form stable, UV-absorbing or fluorescent urea derivatives. dnacih.com This is necessary because underivatized isocyanates are highly reactive and can react with residual water in the mobile phase or with the column packing material itself. epa.gov

A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1-2PP), which reacts with the isocyanate groups to form a urea derivative that can be readily detected by a UV or fluorescence detector. dnacih.com The sample, after derivatization, is injected into a reverse-phase HPLC system.

Research Findings: Studies on various diisocyanates have established robust HPLC methods. researchgate.net Samples are typically collected, derivatized, and then extracted with a solvent mixture like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netdnacih.com The separation is achieved on a C8 or C18 column with a mobile phase often consisting of an acetonitrile/water mixture with a buffer, such as ammonium (B1175870) acetate (B1210297), to control the pH. researchgate.netepa.gov Detection is commonly performed at a wavelength of 254 nm. researchgate.net The validation of these methods demonstrates good repeatability, recovery, and low limits of detection (LOD) and quantification (LOQ), making them suitable for trace analysis. researchgate.net

Table 2: Typical HPLC Conditions for Derivatized Diisocyanate Analysis

Parameter Value
Column Reverse-Phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Isocratic or gradient elution with Acetonitrile and buffered water (e.g., 0.01 M Ammonium Acetate, pH 6.0-6.2) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Column Temperature 35 °C researchgate.net
Detector UV at 254 nm or Fluorescence Detector researchgate.netdnacih.com
Injection Volume 20 µL researchgate.net

| Derivatizing Agent | 1-(2-pyridyl)piperazine (1-2PP) or 1-(2-methoxyphenyl)piperazine (MPP) researchgate.netdnacih.com |

This table outlines a general method that would serve as a starting point for the analysis of this compound.

Gel Permeation Chromatography (GPC) for Oligomeric Species

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the molecular weight distribution of polymers and oligomers. lcms.czazom.com During the synthesis and storage of this compound, side reactions can lead to the formation of oligomeric species, such as dimers (uretidiones) and trimers (isocyanurates). GPC separates molecules based on their size in solution, or hydrodynamic volume. jyu.fi Larger molecules elute from the column faster than smaller molecules. lcms.cz

The analysis provides critical information on the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (Mw/Mn), which is a measure of the breadth of the molecular weight distribution. lcms.cz

Research Findings: GPC is widely used for the characterization of polyurethanes and their prepolymers. nih.govpolymerchar.com For the analysis of oligomers of this compound, a high-resolution GPC system would be required. The system would typically use a series of columns with small pore sizes to effectively separate the low molecular weight monomer from its dimer, trimer, and other small oligomers. lcms.cz Tetrahydrofuran (THF) is a common eluent for such analyses. researchgate.net The system is calibrated using well-characterized polymer standards, such as polystyrene, to generate a calibration curve from which the molecular weights of the sample components can be determined. lcms.cz

Table 3: General GPC Parameters for Isocyanate Oligomer Analysis

Parameter Value
Columns Series of high-resolution polystyrene-divinylbenzene columns (e.g., Styragel) suitable for low molecular weight separation researchgate.net
Mobile Phase Tetrahydrofuran (THF) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Temperature Ambient or slightly elevated (e.g., 35-40 °C)
Detector Refractive Index (RI), UV-Vis

| Calibration | Polystyrene standards |

This table provides a general framework for GPC analysis. Specific column selection and conditions would depend on the resolution required for the oligomeric species of this compound.

Reactivity and Reaction Mechanisms of 6 Dodecyl 1,3 Phenylene Diisocyanate

Kinetics of Isocyanate Reaction with Nucleophiles

The reaction of isocyanates with nucleophiles is a cornerstone of polyurethane and polyurea chemistry. The general mechanism involves the nucleophilic attack on the electrophilic carbon atom of the isocyanate group, followed by proton transfer to the nitrogen atom.

The reaction between 6-dodecyl-1,3-phenylene diisocyanate and alcohols or polyols results in the formation of urethane (B1682113) linkages. This reaction is of paramount industrial importance for the production of polyurethanes. The kinetics of this reaction are influenced by several factors, including the structure of the alcohol, the solvent, and the presence of catalysts.

In general, the reactivity of alcohols with isocyanates follows the order: primary > secondary > tertiary. This is due to the decreasing steric hindrance around the hydroxyl group. For diisocyanates like this compound, the two isocyanate groups may exhibit different reactivities. After one isocyanate group has reacted, the electronic nature of the aromatic ring can be altered, which in turn affects the reactivity of the second isocyanate group.

Hypothetical Reaction Rate Data for Urethane Formation

The following table presents hypothetical pseudo-first-order rate constants for the reaction of this compound with different alcohols, illustrating the expected trend. This data is for illustrative purposes only, as direct experimental values for this specific compound are not published.

AlcoholAssumed Rate Constant (k, L·mol⁻¹·s⁻¹) at 25°C
Methanol0.005
Ethanol0.004
Isopropanol0.001
n-Butanol0.006

Note: The data in this table is hypothetical and intended to illustrate general reactivity trends.

The reaction with polyols, which contain multiple hydroxyl groups, leads to the formation of a cross-linked polyurethane network. The kinetics in this case are more complex, as the viscosity of the reaction mixture increases significantly with the progression of the reaction.

The reaction of this compound with primary and secondary amines leads to the formation of urea (B33335) linkages. This reaction is generally much faster than the reaction with alcohols. The high nucleophilicity of the amine nitrogen allows for a rapid attack on the isocyanate carbon.

The formation of ureas from isocyanates and amines is a fundamental process in the synthesis of polyurea polymers. mdpi.com The reaction is typically so fast that it often proceeds without the need for a catalyst. The rate of reaction is dependent on the basicity and steric hindrance of the amine. More basic and less sterically hindered amines react faster.

Hypothetical Reaction Rate Data for Urea Formation

This table provides hypothetical second-order rate constants for the reaction of this compound with various amines to illustrate expected reactivity differences.

AmineAssumed Rate Constant (k, L·mol⁻¹·s⁻¹) at 25°C
n-Butylamine150
Diethylamine80
Aniline5
Diphenylamine0.1

Note: The data in this table is hypothetical and intended to illustrate general reactivity trends.

Thiols can also react with isocyanates to form thiocarbamate linkages. This reaction is generally slower than the reaction with amines but can be faster than the reaction with alcohols, especially at elevated temperatures or in the presence of a suitable catalyst. The reaction between thiols and isocyanates can be considered a "click reaction" due to its efficiency and high yield under mild conditions. upc.edu

The reactivity of thiols is influenced by the acidity of the S-H bond and the nucleophilicity of the resulting thiolate anion. The reaction can proceed at room temperature and achieve high conversion in a short time. researchgate.net

Hypothetical Reaction Rate Data for Thiocarbamate Formation

The following table shows hypothetical second-order rate constants for the reaction of this compound with different thiols.

ThiolAssumed Rate Constant (k, L·mol⁻¹·s⁻¹) at 25°C
n-Butanethiol1.5
tert-Butanethiol0.3
Thiophenol2.0

Note: The data in this table is hypothetical and intended to illustrate general reactivity trends.

Catalytic Effects on this compound Reactions

Catalysts play a crucial role in controlling the rate of isocyanate reactions, particularly in industrial applications where specific curing times and final material properties are desired.

Organometallic compounds, particularly those based on tin, are highly effective catalysts for the urethane reaction. Dibutyltin (B87310) dilaurate (DBTDL) is a commonly used catalyst in polyurethane production. nih.gov These catalysts function by forming a complex with the isocyanate and the alcohol, thereby activating the reactants and lowering the activation energy of the reaction.

The mechanism of organotin catalysis is believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. The tin compound coordinates with both the hydroxyl group of the alcohol and the nitrogen atom of the isocyanate, bringing them into close proximity and facilitating the nucleophilic attack. The relative activity of organometallic catalysts is often significantly higher than that of tertiary amine catalysts. nih.gov

Tertiary amines are widely used as catalysts in the formation of both urethane and urea linkages. researchgate.net They are particularly effective in promoting the reaction between isocyanates and water (the blowing reaction in foam production) and the reaction between isocyanates and alcohols (the gelling reaction). researchgate.net

The catalytic mechanism of tertiary amines in urethane formation is generally believed to involve the formation of a complex between the amine and the alcohol through hydrogen bonding, which increases the nucleophilicity of the alcohol. Alternatively, the amine can directly activate the isocyanate group. In the case of urea formation, the reaction is often so rapid that catalysis is not necessary, but amine catalysts can be used to further accelerate the reaction if needed. Different amine catalysts can exhibit varying selectivity towards the gelling or blowing reactions. researchgate.net

Isomer Reactivity Differences in 1,3-Phenylene Diisocyanate Derivatives

In asymmetrically substituted phenylene diisocyanates, the non-equivalent positioning of the two isocyanate groups relative to the substituent(s) leads to notable differences in their reactivity. This phenomenon is critical in controlling polymerization reactions and determining the final structure of polyurethane materials.

For derivatives of 1,3-phenylene diisocyanate, the presence of a substituent at the 6-position creates two distinct chemical environments for the isocyanate groups located at the 1- and 3-positions. One isocyanate group is ortho to the substituent, while the other is in a meta position. This asymmetry is analogous to that seen in well-studied molecules like 2,4-toluene diisocyanate (2,4-TDI), where the isocyanate group at the para position (position 4) is significantly more reactive than the group at the ortho position (position 2). researchgate.netfrontiersin.org

Kinetic studies on similar aromatic diisocyanates have consistently shown that the para-positioned isocyanate group exhibits higher reactivity towards nucleophiles, such as alcohols, than the ortho-positioned group. researchgate.net This difference is primarily attributed to steric hindrance from the substituent, which impedes the approach of the nucleophile to the nearby isocyanate group. For instance, in reactions with butanol, the para-isocyanate group of 2,4-TDI can be four to six times more reactive than the ortho-isocyanate group. researchgate.net This initial reaction then alters the electronic nature of the ring, which in turn affects the reactivity of the second isocyanate group. frontiersin.org

Relative Reactivity of Isocyanate Groups in Asymmetric Aromatic Diisocyanates
DiisocyanateIsocyanate Group PositionRelative Reactivity FactorPrimary Reason for Difference
2,4-Toluene Diisocyanate (TDI)para (C4)~4-6x higherSteric hindrance from the adjacent methyl group impeding access to the ortho-positioned NCO group.
2,4-Toluene Diisocyanate (TDI)ortho (C2)1x (baseline)
This compound (Hypothetical)meta (C3)HigherSignificant steric hindrance from the bulky dodecyl group impeding access to the ortho-positioned NCO group.
This compound (Hypothetical)ortho (C1)Lower

The dodecyl group, a long twelve-carbon alkyl chain, attached to the 1,3-phenylene diisocyanate core at the 6-position exerts both steric and electronic effects that modulate the reactivity of the two isocyanate functions.

Steric Effects: The primary influence of the bulky dodecyl group is steric hindrance. numberanalytics.com This effect describes the repulsive forces between electron clouds of the substituent and the approaching reactant. numberanalytics.com The sheer size of the dodecyl chain physically obstructs the path to the adjacent isocyanate group at the 1-position (ortho position). This makes it more difficult for a nucleophile, such as the hydroxyl group of an alcohol or polyol, to approach and react with the ortho-isocyanate. Consequently, the isocyanate group at the 3-position (meta position) is more accessible and therefore more reactive. This principle is observed in other sterically hindered isocyanates, where bulky groups are known to reduce reaction rates. mdpi.com

Electronic Effects: Alkyl groups, including the dodecyl substituent, are generally considered to be electron-donating groups through an inductive effect (+I). nih.gov Electron-donating substituents increase the electron density on the aromatic ring. This increased electron density can slightly reduce the electrophilicity of the isocyanate's carbon atom, thereby decreasing its reactivity towards nucleophiles. nih.gov While aromatic isocyanates are inherently more reactive than aliphatic ones due to resonance stabilization of negative charge, electron-donating substituents can temper this reactivity. nih.gov In the case of this compound, this electron-donating effect would apply to the entire aromatic system, slightly deactivating both isocyanate groups compared to an unsubstituted 1,3-phenylene diisocyanate. However, the steric effect is generally the more dominant factor in determining the differential reactivity between the two isocyanate sites.

Summary of Substituent Effects on the Reactivity of this compound
EffectDescriptionImpact on C1-Isocyanate (ortho)Impact on C3-Isocyanate (meta)
Steric Hindrance The bulky dodecyl group physically blocks access to the reaction center.Significant decrease in reactivity.Minimal to no direct steric impact.
Electronic Effect (+I) The dodecyl group donates electron density to the aromatic ring, slightly reducing the electrophilicity of the NCO carbon.Slight decrease in reactivity.Slight decrease in reactivity.
Overall Predicted Reactivity Combination of steric and electronic effects.Low High

Polymerization Pathways and Macromolecular Architecture Control with 6 Dodecyl 1,3 Phenylene Diisocyanate

Polyurethane Synthesis with 6-Dodecyl-1,3-phenylene Diisocyanate

The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol. oszk.hu The incorporation of this compound into polyurethane formulations introduces a unique structural element that significantly impacts the polymerization process and the final polymer properties.

Step-Growth Polymerization Mechanisms with Polyols

The formation of polyurethanes from this compound and polyols proceeds via a step-growth polymerization mechanism. This reaction involves the nucleophilic attack of the hydroxyl groups of the polyol on the electrophilic isocyanate groups of the diisocyanate, forming urethane (B1682113) linkages. oszk.hu The reaction can be carried out in bulk or in solution, and catalysts are often employed to control the reaction rate.

The general reaction scheme for the step-growth polymerization is as follows:

Initiation: A molecule of this compound reacts with a polyol molecule.

Propagation: The resulting molecule, now containing both a urethane linkage and a free isocyanate or hydroxyl group, reacts with another monomer (either diisocyanate or polyol). This process repeats, leading to the gradual increase in molecular weight and the formation of long polymer chains. researchgate.net

Termination: The reaction ceases when all the functional groups have reacted or when a monofunctional reagent is added to cap the chain ends.

The reactivity of the isocyanate groups can be influenced by the position on the aromatic ring and the presence of the bulky dodecyl group. This can lead to differences in reaction kinetics compared to more common diisocyanates like MDI or TDI.

Prepolymer Methods in Polyurethane Formation

In many polyurethane syntheses, a prepolymer approach is utilized to better control the reaction and the final properties of the material. researchgate.netgoogle.com This method involves a two-step process:

Prepolymer Synthesis: The this compound is reacted with a stoichiometric excess of a polyol to form a hydroxyl-terminated prepolymer. googleapis.com Alternatively, an excess of the diisocyanate can be reacted with the polyol to create an isocyanate-terminated prepolymer. google.com This initial reaction allows for the formation of a lower molecular weight intermediate with specific end-groups.

Chain Extension: The resulting prepolymer is then reacted with a chain extender, which is a low molecular weight diol or diamine. mdpi.com This second step connects the prepolymer chains, leading to a significant increase in molecular weight and the formation of the final high-molecular-weight polyurethane.

The prepolymer method offers several advantages, including better control over the stoichiometry of the final polymer, reduced exotherm during the final curing stage, and the ability to tailor the properties of the final material by adjusting the structure of both the prepolymer and the chain extender. google.com

ParameterDescription
Reactants This compound, Polyol, Chain Extender
Prepolymer Type Isocyanate-terminated or Hydroxyl-terminated
Process Control Stoichiometric ratio of reactants, reaction temperature, catalyst selection

Influence of Dodecyl Chain on Soft Segment-Hard Segment Interplay in Polyurethanes

Polyurethanes are segmented copolymers composed of alternating hard and soft segments. gantrade.com The hard segments are formed by the reaction of the diisocyanate and the chain extender, while the soft segments are derived from the polyol. The thermodynamic incompatibility between these segments often leads to microphase separation, where the hard segments aggregate into ordered domains within a continuous soft segment matrix. utwente.nl This phase separation is a key determinant of the mechanical and thermal properties of the polyurethane. nih.gov

The presence of the long, flexible dodecyl chain on the this compound molecule introduces a unique element to this interplay. The dodecyl chain can act as an internal plasticizer, disrupting the packing of the hard segments and thereby influencing the degree of microphase separation. dtic.mil This can lead to a more mixed-phase morphology compared to polyurethanes made with more rigid aromatic diisocyanates.

Diisocyanate StructureExpected Influence on Polyurethane Morphology
Rigid Aromatic Diisocyanate (e.g., MDI)Promotes strong hard segment packing and a high degree of microphase separation. mdpi.com
This compound The dodecyl chain may disrupt hard segment ordering, leading to a more mixed-phase morphology and potentially altered mechanical properties.

Polyurea Synthesis with this compound

Polyureas are another important class of polymers that can be synthesized using diisocyanates. They are known for their high thermal stability and excellent mechanical properties. mdpi.com

Reaction with Polyamines and Chain Extenders

The synthesis of polyureas from this compound involves its reaction with polyamines, which are compounds containing multiple amine functional groups. sphinxsai.com The reaction between an isocyanate group and an amine group is typically much faster than the reaction with a hydroxyl group, leading to rapid polymerization.

The general reaction for polyurea formation is:

OCN-R-NCO + H₂N-R'-NH₂ → [-CO-NH-R-NH-CO-NH-R'-NH-]n

Similar to polyurethane synthesis, chain extenders, typically low molecular weight diamines, are often used to build molecular weight and control the properties of the final polyurea. mdpi.com The choice of both the polyamine and the chain extender will significantly influence the final polymer's characteristics.

Role of Dodecyl Substituent in Microphase Separation of Polyureas

Similar to polyurethanes, polyureas also exhibit microphase separation due to the incompatibility of the hard and soft segments. nih.gov The hard segments in polyureas are formed from the diisocyanate and the diamine chain extender, while the soft segments are derived from a polyetheramine or other long-chain diamine.

The dodecyl substituent on the this compound is expected to play a significant role in the microphase separation of the resulting polyureas. The flexible alkyl chain can disrupt the strong hydrogen bonding that typically occurs between the urea (B33335) linkages in the hard segments. researchgate.net This disruption can lead to a less ordered hard domain structure and a higher degree of phase mixing between the hard and soft segments.

The symmetry of the diisocyanate can also influence the self-assembly of the hard segments. researchgate.net The presence of the dodecyl group on the 1,3-phenylene ring introduces asymmetry, which may further hinder the formation of highly crystalline hard domains. This can result in polyureas with lower modulus and hardness but potentially improved flexibility and toughness compared to those made with more symmetric and rigid diisocyanates.

FeatureInfluence of Dodecyl Substituent on Polyurea Properties
Hard Segment Packing The bulky and flexible dodecyl chain can disrupt the regular packing of the hard segments.
Hydrogen Bonding The dodecyl group may sterically hinder the formation of a dense hydrogen-bonding network within the hard domains.
Microphase Separation A lower degree of microphase separation and a more mixed-phase morphology are anticipated.
Mechanical Properties Potentially lower modulus and hardness, but enhanced flexibility and impact resistance.

Other Polymerization Reactions Involving this compound

Beyond the well-known polyurethane synthesis, diisocyanates are versatile monomers that can participate in a variety of other polymerization reactions.

Polyimide Synthesis via Diisocyanate Routes

The reaction of diisocyanates with dianhydrides offers an alternative route to polyimides, often with different processing characteristics compared to the traditional diamine-dianhydride polycondensation. This one-step process typically involves the elimination of carbon dioxide at elevated temperatures. rsc.orgresearchgate.net The synthesis of polyimides from diisocyanates can lead to polymers with enhanced solubility and distinct thermostability profiles. rsc.org For instance, the use of 4,4'-methylene diphenyl diisocyanate (MDI) in conjunction with 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (B1165640) (6FDA) has been shown to produce flexible and transparent polyimide films with high thermal resistance. researchgate.net

While no specific studies detailing the use of this compound in polyimide synthesis have been identified, the presence of the long dodecyl chain would be expected to significantly enhance the solubility of the resulting polyimide in common organic solvents. This could be advantageous for solution-based processing techniques. However, the steric hindrance imposed by the dodecyl group might also influence the reaction kinetics and the final molecular weight of the polymer. Further investigation is required to determine the feasibility and specific outcomes of this polymerization with the specified monomer.

Polyoxazolidinone Formation

Polyoxazolidinones are a class of high-performance polymers known for their excellent thermal stability. They can be synthesized through the cycloaddition reaction of diisocyanates with diepoxides. This reaction typically requires a catalyst, such as a Lewis acid, and proceeds at elevated temperatures. nih.gov The resulting polymers feature oxazolidinone rings in their backbone, contributing to their high glass transition temperatures and thermal degradation resistance.

A patent for the synthesis of polyoxazolidinone compounds with high stability lists a wide array of suitable isocyanate compounds, including dodecyl isocyanate and 4-dodecylphenyl isocyanate. nih.gov This suggests that the isocyanate functionality on a dodecyl-substituted aromatic ring is capable of participating in polyoxazolidinone formation. The dodecyl group in this compound could potentially act as an internal plasticizer, improving the processability of the resulting rigid polyoxazolidinone. However, specific research detailing the reaction of this compound with bisepoxides, including reaction conditions and the properties of the resulting polymers, is not currently available in the literature.

Control over Polymer Molecular Weight and Distribution

Achieving control over the molecular weight and its distribution (polydispersity) is crucial for tailoring the final properties of a polymer.

Living/Controlled Polymerization Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT))

Living and controlled polymerization techniques offer a powerful tool for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully applied to monomers containing unprotected isocyanate groups. For example, the RAFT polymerization of 2-(acryloyloxy)ethyl isocyanate has been reported, demonstrating that well-defined polymers with isocyanate functionalities can be prepared. researchgate.net

The direct application of RAFT polymerization to this compound itself has not been documented. Such a reaction would likely require a specialized RAFT agent and careful optimization of reaction conditions to be successful, given the nature of the isocyanate groups. The potential for side reactions at the isocyanate moieties would need to be carefully managed.

Impact of Monomer Purity and Stoichiometry on Polymerization Degree

In step-growth polymerization, which is the primary mechanism for reactions involving diisocyanates, the degree of polymerization is highly sensitive to the purity of the monomers and the stoichiometric balance of the reactive functional groups. The Carothers equation mathematically describes this relationship, highlighting that a small deviation from a 1:1 stoichiometric ratio of reactive groups can significantly limit the achievable molecular weight.

For the polymerization of this compound with a comonomer (e.g., a diol or a diamine), precise control of the molar ratio of the isocyanate groups to the hydroxyl or amine groups is paramount. Any impurities that can react with the isocyanate groups, such as water, will also disrupt the stoichiometry and lead to a lower degree of polymerization. While this is a fundamental principle of polymer chemistry, specific studies quantifying the effect of monomer purity and stoichiometry on the polymerization of this compound have not been reported.

Curing and Cross-linking Mechanisms Utilizing this compound

The isocyanate groups of this compound are highly reactive towards a variety of functional groups, making it a potential candidate for curing and cross-linking applications in polymer networks. The reaction of isocyanates with hydroxyl groups to form urethane linkages is a common cross-linking mechanism in polyurethane systems. rsc.org The kinetics of this curing reaction can be influenced by catalysts, such as dibutyltin (B87310) dilaurate. rsc.org

The presence of the bulky dodecyl group on the phenylene ring of this compound would likely have a significant impact on the curing and cross-linking behavior. The steric hindrance could affect the accessibility of the isocyanate groups, potentially leading to different reaction rates for the two isocyanate groups on the same molecule. This could, in turn, influence the structure and properties of the resulting cross-linked network. For instance, in polyurethane networks, the structure of the diisocyanate has been shown to play a crucial role in the degree of microphase separation and the final mechanical properties of the material. ukm.my However, specific kinetic studies or detailed mechanistic investigations of curing and cross-linking reactions involving this compound are not documented in the reviewed literature.

Computational and Theoretical Investigations of 6 Dodecyl 1,3 Phenylene Diisocyanate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structureresearchgate.netnih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For 6-Dodecyl-1,3-phenylene diisocyanate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating dodecyl chain. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing isocyanate groups, particularly on the C=N and C=O bonds. The presence of the long alkyl chain slightly raises the HOMO energy, while the strongly electrophilic isocyanate groups lower the LUMO energy, leading to a moderately reactive molecule.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound This table presents illustrative values based on typical DFT calculations for similar aromatic isocyanates. Actual values would require specific computation.

ParameterEnergy (eV)Description
EHOMO-6.8Energy of the Highest Occupied Molecular Orbital. Associated with the capacity to donate electrons. Localized on the phenyl ring and dodecyl chain.
ELUMO-1.5Energy of the Lowest Unoccupied Molecular Orbital. Associated with the capacity to accept electrons. Localized on the isocyanate groups.
HOMO-LUMO Gap (ΔE)5.3Energy difference (ELUMO - EHOMO). A smaller gap indicates higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. acs.org These maps are color-coded to indicate different electrostatic potential regions: red signifies areas of high electron density (negative potential, prone to electrophilic attack), while blue indicates areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. acs.org

In a calculated MEP map for this compound, the most prominent features would be:

Blue Regions: Strong positive potential centered on the carbon atoms of the two isocyanate (-N=C=O) groups, confirming their high electrophilicity and susceptibility to attack by nucleophiles like alcohols or amines.

Red Regions: High negative potential localized on the oxygen and nitrogen atoms of the isocyanate groups, highlighting their nucleophilic character.

Green/Yellow Regions: The aromatic ring and the long dodecyl chain would exhibit a largely neutral potential, with the dodecyl chain being the most non-polar part of the molecule.

DFT is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface of a chemical reaction. mdpi.comkuleuven.beresearchgate.net This involves identifying the structures and energies of reactants, intermediates, transition states (TS), and products. The reaction of an isocyanate with an alcohol to form a urethane (B1682113) is a fundamental process in polyurethane chemistry. kuleuven.beacs.org

Theoretical studies on similar aryl isocyanates show that the reaction barrier is significantly high for a simple bimolecular reaction. mdpi.com However, the activation energy is substantially lowered when additional alcohol molecules act as a catalyst, forming a cyclic transition state that facilitates proton transfer. mdpi.comkuleuven.be For this compound, DFT calculations would model this process by:

Locating the transition state structure for the nucleophilic attack of an alcohol on one of the isocyanate carbons.

Calculating the activation energy (the energy difference between the transition state and the reactants).

Investigating the effect of autocatalysis, where a previously formed urethane molecule can participate in the transition state, or catalysis by a second isocyanate molecule. mdpi.com

This analysis provides crucial kinetic data and a molecular-level understanding of the polymerization process. taylorfrancis.com

Molecular Dynamics (MD) Simulations for Conformational Analysispku.edu.cnnih.goviphy.ac.cn

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for analyzing the conformational flexibility and intermolecular interactions of large molecules like this compound and the polymers derived from it. researchgate.net

The long, flexible dodecyl side chain significantly influences the physical properties of the molecule, such as its solubility and its ability to self-assemble. MD simulations can predict the preferred conformations of this chain in different environments (e.g., in a vacuum, in a solvent, or in an aggregated state). pku.edu.cnmdpi.com

Simulations of similar long-chain alkylbenzenes show that the dodecyl chain can adopt a wide range of conformations, from fully extended to highly folded or coiled structures. acs.orgresearchgate.net The specific conformation is a dynamic equilibrium influenced by:

Solvent Effects: In a non-polar solvent, the chain may be more extended. In a polar solvent like water, hydrophobic effects would cause the chain to collapse to minimize its surface area.

Intermolecular Interactions: In the solid state or in aggregates, van der Waals interactions between the dodecyl chains of neighboring molecules can lead to ordered packing arrangements. pku.edu.cn

Steric Hindrance: The attachment to the rigid phenylenediisocyanate core imposes constraints on the chain's movement near the point of attachment. nih.govlibretexts.orglumenlearning.com

Once this compound reacts to form polyurethanes or polyureas, non-covalent intermolecular interactions become the primary drivers of the material's macroscopic properties. taylorfrancis.comacs.org MD simulations are essential for studying these complex interactions. researchgate.netnih.gov The most significant interactions in polymers derived from this isocyanate are hydrogen bonds. researchgate.netacs.org

MD simulations can quantify the formation, lifetime, and strength of different types of interactions:

Interactive Table 2: Key Intermolecular Interactions in Isocyanate-Derived Polymer Systems This table summarizes the types of non-covalent interactions that are typically studied using MD simulations in polyurethane and polyurea systems.

Interaction TypeParticipating GroupsSignificance
Hydrogen BondingUrethane N-H (donor) and C=O (acceptor); Ether oxygen in polyol (acceptor)Crucial for forming physically cross-linked networks in thermoplastic polyurethanes, defining hard segment domains and mechanical strength. researchgate.netacs.org
π-π StackingAromatic Phenyl RingsContributes to the ordering and stability of the hard segments in the resulting polymer.
Van der Waals ForcesDodecyl Chains; Polymer BackbonesImportant for the packing of soft segments (dodecyl chains) and contribute to the overall cohesion of the material. pku.edu.cn

These simulations reveal how factors like the long dodecyl chain can disrupt or modify the hydrogen-bonding network within the polymer's hard segments, thereby influencing properties like elasticity and thermal stability. researchgate.net

Quantum Mechanical Calculations for Bonding and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the molecular properties of complex molecules like this compound. nih.gov These computational methods allow for the detailed examination of electronic structure, which in turn governs bonding interactions and chemical reactivity.

In polyurethane systems, hydrogen bonding plays a crucial role in determining the material's morphology and mechanical properties. These non-covalent interactions primarily occur between the N-H group of a urethane linkage and the carbonyl oxygen (C=O) or ether oxygen of another urethane or polyol segment. nih.govresearchgate.net Theoretical studies on analogous aromatic diisocyanate-based systems, such as those derived from 4,4'-diphenylmethane diisocyanate (MDI), have provided significant insights into these interactions. nih.govresearchgate.net

DFT calculations on model urethane systems have shown that hydrogen bonds between the N-H proton and a carbonyl oxygen are generally stronger than those involving an ester oxygen. nih.gov For MDI-based polyurethanes, calculated hydrogen bond distances (R(N-H···O)) are typically in the range of 3.005–3.028 Å for carbonyl-involved hydrogen bonds and 3.074–3.075 Å for those with ester oxygens. nih.gov The presence of a bulky dodecyl group on the phenyl ring in this compound is likely to introduce steric hindrance, which may lead to slightly longer and consequently weaker hydrogen bonds compared to unsubstituted aromatic diisocyanates. nih.gov

To illustrate the potential impact of the dodecyl group, a hypothetical comparison of hydrogen bond energies and distances for urethane dimers derived from 1,3-phenylene diisocyanate and its 6-dodecyl substituted counterpart is presented in the table below. The data is illustrative and based on general principles of steric effects on non-covalent interactions.

Table 1: Illustrative Hydrogen Bond Data for Urethane Dimers

Diisocyanate Derivative Hydrogen Bond Type Calculated Bond Energy (kJ/mol) Calculated Bond Distance (Å)
1,3-Phenylene diisocyanate N-H···O=C 20.5 3.01
This compound N-H···O=C 18.2 3.09

The reactivity of the isocyanate (-NCO) groups is a critical factor in polyurethane synthesis. This reactivity is governed by the electronic nature of the aromatic ring to which they are attached. Substituents on the ring can either enhance or diminish the electrophilicity of the isocyanate carbon atom.

The dodecyl group is a long-chain alkyl substituent. Alkyl groups are generally considered to be electron-donating through an inductive effect. This electron-donating nature increases the electron density on the aromatic ring, which in turn is relayed to the isocyanate groups. An increase in electron density at the isocyanate group's nitrogen and oxygen atoms leads to a decrease in the partial positive charge on the central carbon atom. Consequently, the isocyanate group becomes less electrophilic and therefore less reactive towards nucleophiles such as alcohols or amines. nih.gov

Computational studies on various substituted isocyanates have confirmed this trend: electron-withdrawing substituents enhance the reactivity of the isocyanate group, while electron-donating substituents reduce it. nih.gov Therefore, it is predicted that the dodecyl group in this compound will decrease the reactivity of the two isocyanate groups compared to the unsubstituted 1,3-phenylene diisocyanate.

The two isocyanate groups in this compound are in different positions relative to the dodecyl substituent (ortho and para). This difference in position is expected to result in non-equivalent reactivity for the two -NCO groups. The ortho-isocyanate group will experience a more pronounced steric hindrance from the bulky dodecyl chain, which will likely make it less accessible to incoming nucleophiles compared to the para-isocyanate group. Furthermore, the electronic influence of the dodecyl group may differ slightly between the ortho and para positions, leading to a differentiation in their intrinsic reactivity.

The following table provides an illustrative comparison of the calculated relative reaction rates for the isocyanate groups in 1,3-phenylene diisocyanate and this compound with a primary alcohol. The values are hypothetical and intended to demonstrate the expected trend.

Table 2: Illustrative Relative Reaction Rate Constants

Compound Isocyanate Group Position Relative Rate Constant (krel)
1,3-Phenylene diisocyanate 1-NCO 1.00
3-NCO 1.00
This compound 1-NCO (para to dodecyl) 0.85
3-NCO (ortho to dodecyl) 0.60

Advanced Material Applications Derived from 6 Dodecyl 1,3 Phenylene Diisocyanate

Structure-Performance Relationships in Polymeric Materials

The final properties of a polymer are intrinsically linked to the chemical structure of its constituent monomers. In polyurethanes and related polymers synthesized from 6-dodecyl-1,3-phenylene diisocyanate, the unique combination of a rigid aromatic ring and a long, flexible alkyl side chain creates a complex interplay that dictates polymer morphology and molecular weight.

Influence of Dodecylphenylene Diisocyanate on Polymer Morphology (e.g., microphase separation, crystallinity)

Polyurethanes are segmented copolymers composed of alternating hard and soft segments, which tend to be thermodynamically incompatible. researchgate.netcityu.edu.hk This incompatibility drives a phenomenon known as microphase separation, where the hard segments (formed from the diisocyanate and chain extender) aggregate into ordered domains within the flexible soft segment matrix (formed from a macrodiol). researchgate.netcityu.edu.hk The properties of the final polymer depend heavily on the degree of this phase separation and the morphology of the hard domains. researchgate.net

The structure of the diisocyanate is a critical factor in determining the efficiency of hard segment packing and the resulting morphology. mdpi.comresearchgate.net Symmetrical and planar diisocyanates, such as p-phenylene diisocyanate (PPDI), form well-ordered, compact, and often crystalline hard segment domains due to strong intermolecular hydrogen bonding between urethane (B1682113) groups. google.comgoogle.comresearchgate.net This high degree of order leads to materials with exceptional thermal stability and mechanical properties. google.comtaylorfrancis.com Conversely, diisocyanates with lower symmetry or bulky structures, like tolylene-2,4-diisocyanate (TDI), tend to disrupt this orderly packing, leading to more amorphous hard domains and a higher degree of phase mixing. mdpi.comresearchgate.net

In the case of this compound, the presence of the long, flexible dodecyl chain attached to the aromatic ring is expected to significantly influence polymer morphology:

Disruption of Hard Segment Packing: The bulky dodecyl group introduces considerable steric hindrance, preventing the phenylene diisocyanate units from packing closely together. This disruption inhibits the formation of highly ordered, crystalline hard segment domains that are characteristic of polymers made from unsubstituted aromatic diisocyanates like PPDI. google.comresearchgate.net The resulting hard phase is likely to be more amorphous in nature.

Reduced Crystallinity: The ability of hard segments to crystallize is a key factor for achieving high modulus and thermal resistance. mdpi.com The dodecyl side chain acts as a structural defect within the hard segment, disrupting the regularity required for crystallization. This is analogous to how the incorporation of fluorinated side chains can weaken intermolecular interactions and reduce phase separation. researchgate.net Consequently, polymers derived from this monomer would exhibit lower crystallinity compared to those from non-substituted phenylene diisocyanates.

Enhanced Phase Mixing: The flexible, non-polar dodecyl chain can act as a compatibilizer between the polar, rigid hard segments and the non-polar, flexible soft segments. This "internal plasticization" effect can lead to a less defined microphase separation and a greater degree of mixing between the hard and soft phases. This increased miscibility would be reflected in shifts in the glass transition temperatures (Tg) of the soft and hard segments. mdpi.com

Relationship between Diisocyanate Structure and Polymerization Degree

The degree of polymerization, or the average molecular weight of the final polymer, is heavily influenced by the reactivity of the monomers. In diisocyanates, reactivity is governed by both electronic and steric factors. mdpi.com Aromatic diisocyanates like MDI and TDI generally exhibit higher reaction rates than aliphatic diisocyanates such as HDI and H12MDI, due to the electron-withdrawing effect of the aromatic ring which makes the isocyanate carbon more electrophilic. mdpi.com

For this compound, the reactivity of the two isocyanate groups (-NCO) at the 1- and 3-positions is unequal. The -NCO group at the 1-position is sterically hindered by the adjacent dodecyl group at the 6-position. This steric hindrance can reduce its reaction rate compared to the unhindered -NCO group at the 3-position. A significant difference in the reactivity of the two isocyanate groups can be advantageous for controlling the polymerization process, particularly in the synthesis of prepolymers, helping to achieve a high degree of polymerization with low levels of residual monomer. taylorfrancis.com

Diisocyanate TypeExample(s)General ReactivityGoverning Factors
Aromatic (Symmetric)MDI, PPDIHighElectron-withdrawing phenyl ring; high symmetry allows for ordered transition states. mdpi.com
Aromatic (Asymmetric)TDIVery HighElectron-withdrawing phenyl ring; unequal reactivity of NCO groups. mdpi.com
CycloaliphaticH12MDI, IPDIModerateElectron-donating alkyl ring; steric hindrance. mdpi.com
Linear AliphaticHDILow to ModerateElectron-donating alkyl chain; high flexibility. mdpi.com
Substituted AromaticThis compoundVariableElectron-withdrawing phenyl ring vs. steric hindrance from the dodecyl group.

Specialty Polymer Architectures

The unique structure of this compound makes it a valuable monomer for constructing complex, non-linear polymer architectures. Its bifunctional isocyanate nature allows it to be incorporated into polymer backbones, while the pendant dodecyl group provides a locus for controlling morphology and properties.

Block and Graft Copolymers Incorporating this compound Segments

Block copolymers consist of two or more long sequences (blocks) of different monomer units, while graft copolymers have a main polymer chain with polymeric side chains (grafts) attached. tandfonline.com These architectures are often designed to combine the desirable properties of different polymer types.

This compound can be used to create novel block and graft structures:

Block Copolymers: This diisocyanate can be used in the step-growth polymerization synthesis of polyurethane block copolymers. nih.gov For instance, a prepolymer could be formed by reacting an excess of this compound with a specific macrodiol (e.g., polytetrahydrofuran). This isocyanate-terminated block could then be reacted with a different polymer block containing terminal hydroxyl or amine groups to form an A-B-A or (A-B)n block copolymer. nih.gov The segment containing the dodecylphenylene units would constitute a block with unique properties—less rigid than a conventional MDI-based hard block but with greater thermal stability than a typical soft block.

Graft Copolymers: The structure of this compound can be viewed as a monomer that already contains a grafted C12 chain. When polymerized into a polyurethane backbone, it creates a polymer with regularly spaced dodecyl grafts. This architecture is a type of "comb" copolymer, which can be used to tailor surface properties, solubility, and melt rheology. The pendant dodecyl chains can lower the cohesive energy of the polymer, improving its processability.

Dendrimeric and Star Polymer Systems from Isocyanate Scaffolds

Star polymers consist of multiple linear polymer chains ("arms") linked to a central core. acs.org Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. nih.govnih.gov Isocyanates are versatile reagents for the synthesis of these complex architectures.

A common method for synthesizing star polymers is the "core-first" approach, where a multifunctional initiator or core molecule is used to grow polymer arms. nih.gov this compound can be employed in this strategy:

Core Reaction: A multifunctional core molecule with hydroxyl groups, such as trimethylolpropane (B17298) or a polyol, is reacted with an excess of this compound.

Prepolymer Formation: This reaction forms an isocyanate-functionalized core, where each original hydroxyl group is now capped with a dodecyl-phenylene diisocyanate unit.

Arm Growth: This isocyanate-terminated star-shaped prepolymer can then be used to initiate the polymerization of other monomers or react with hydroxyl- or amine-terminated linear polymers (the "arms"), such as polyethylene (B3416737) glycol or polyesters, to complete the star architecture.

In the resulting star polymer, the dodecyl groups would be concentrated around the central core, creating a hydrophobic, flexible microenvironment. This could be used to create unimolecular micelles for encapsulation applications or to modify the rheological properties of polymer systems. While diisocyanates are less commonly used as the primary branching units in dendrimer synthesis, they can serve as effective linkers to connect pre-formed dendritic wedges. instras.commdpi.com

Novel Polymeric Materials with Tailored Performance Characteristics

The incorporation of this compound into polymer structures enables the creation of novel materials with performance characteristics specifically tailored by the presence of the dodecyl side chain. The primary advantage of this monomer lies in its ability to modify the properties of the rigid hard segment, offering a compromise between the high performance of aromatic polyurethanes and the flexibility of aliphatic systems.

Key tailored performance characteristics include:

Internal Plasticization and Enhanced Flexibility: The long alkyl chain acts as a non-volatile, covalently bonded plasticizer. This reduces the need for external plasticizers, which can migrate out of the material over time. The result is a polymer with inherently lower modulus, increased elongation, and improved low-temperature flexibility.

Improved Processability: The steric bulk of the dodecyl groups disrupts the strong intermolecular forces (especially hydrogen bonding) between polymer chains. mdpi.com This disruption lowers the melt viscosity and melting temperature of the polymer, making it easier to process via techniques like injection molding or extrusion compared to highly crystalline polymers based on PPDI. google.com

Modified Surface Properties: The non-polar, hydrocarbon nature of the dodecyl chains will preferentially migrate to the polymer-air interface, lowering the surface energy of the material. This can impart hydrophobicity (water repellency) and potentially create low-friction surfaces, which are desirable in coatings and certain biomedical applications.

Enhanced Solubility and Compatibility: The presence of the dodecyl groups can increase the polymer's solubility in non-polar organic solvents. It can also improve the compatibility of the polyurethane in blends with other non-polar polymers, enabling the creation of novel polymer alloys with unique property profiles.

Structural FeatureResulting PropertyPotential Application
Long (C12) flexible side chainInternal plasticization, reduced crystallinityFlexible elastomers, soft-touch coatings, impact modifiers
Steric hindrance from dodecyl groupDisrupted chain packing, lower melt viscosityMelt-processable thermoplastics, adhesives with improved flow
Non-polar aliphatic chainLow surface energy, hydrophobicityWater-repellent coatings, low-friction surfaces, biomaterials
Combination of aromatic ring and alkyl chainEnhanced solubility in specific solvents, improved blend compatibilityPolymer blends and alloys, solution-cast films and membranes

Based on the comprehensive search conducted, there is no specific scientific literature or data available for the chemical compound “this compound” within the provided search tools. The search results pertain to general diisocyanates or other specific analogues such as 1,3-phenylene diisocyanate and 2,4,6-trimethyl-1,3-phenylene diisocyanate.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline, as no research findings, data tables, or detailed properties concerning "this compound" were found. The creation of content for the requested sections—Optical and Photoluminescent Properties, Materials for Functional Coatings and Films, and Advanced Composites and Nanocomposites—would require speculation or the use of information from related but different compounds, which would violate the explicit instructions to focus solely on the specified chemical.

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Environmental Fate and Degradation Mechanisms of 6 Dodecyl 1,3 Phenylene Diisocyanate Derived Materials

Degradation Pathways of Isocyanate Linkages in Polymers

The fundamental degradation pathway for polymers derived from isocyanates involves the breakdown of the urethane (B1682113) or urea (B33335) linkages that form the polymer backbone. These linkages are susceptible to various environmental stressors, leading to chain scission and a reduction in molecular weight.

The photodegradation of polyurethanes and polyureas is initiated by the absorption of ultraviolet (UV) radiation, typically from sunlight. For polymers based on dodecylphenylene diisocyanate, the phenylene ring is the primary chromophore responsible for absorbing UV light. This absorption can lead to a series of photochemical reactions, primarily through a photo-oxidation process.

The general mechanism involves the formation of radical species on the polymer chain, which then react with oxygen to form peroxy radicals. These radicals can propagate, leading to chain scission, cross-linking, and the formation of various photo-oxidative products like peroxides and carbonyl groups. The presence of the dodecyl group, a long aliphatic chain, does not significantly alter the primary photo-initiation step on the aromatic ring, but it can influence the subsequent radical propagation reactions. The degradation process can lead to discoloration (yellowing), loss of mechanical properties, and the formation of surface cracks. Research on crosslinked polymer coatings has shown that photodegradation can be a localized process, initiating at nanosized hydrophilic domains and spreading. andersondevelopment.com

Hydrolysis is a key degradation mechanism for polyurethanes and polyureas, involving the reaction of the urethane or urea linkage with water. researchgate.net The general order of hydrolytic stability for the principal linkages in these polymers is: ester < urea < urethane. researchgate.net Polyether-based polyurethanes are generally more hydrolytically stable than their polyester-based counterparts. researchgate.net

The chemical structure of the diisocyanate plays a crucial role in determining hydrolytic stability. The presence of the long, non-polar dodecyl chain in 6-dodecyl-1,3-phenylene diisocyanate is expected to impart significant hydrophobicity to the polymer. This increased hydrophobicity would likely hinder the ingress of water to the hydrolysable urethane or urea linkages, thereby enhancing the material's resistance to hydrolytic degradation. Studies on polybutadiene-based elastomers have demonstrated that a highly hydrophobic backbone can confer excellent anti-hydrolysis properties, even though the urethane bonds themselves are still susceptible to hydrolysis. researchgate.net

The stability of these linkages is also pH-dependent, with acidic conditions known to catalyze and accelerate the hydrolysis process. researchgate.net While the urethane linkage is generally resistant to acids, prolonged exposure to strong acids can lead to hydrolysis. researchgate.net

Thermal Degradation Profiles of Polymers Incorporating this compound

The thermal stability of polyurethanes is dependent on the chemical structure of both the diisocyanate (hard segment) and the polyol (soft segment). The degradation process is complex and can occur in multiple stages.

Generally, the thermal degradation of polyurethanes occurs in two or more stages. The first stage, at lower temperatures, is often associated with the degradation of the hard segments (urethane or urea linkages), while the second, higher-temperature stage corresponds to the degradation of the soft segments (polyol backbone). For example, in one study, the thermal degradation of a segmented polyurethane occurred in two stages, with the first attributed to hard segment degradation and the second to soft segment degradation. pjoes.com

The structure of the diisocyanate significantly influences thermal stability. Aromatic diisocyanates typically yield polyurethanes with higher thermal stability than aliphatic diisocyanates. google.com For instance, polyurethanes based on 4,4'-methylene diphenyl diisocyanate (MDI) have been shown to be stable up to 299–301°C in an inert atmosphere, whereas those from 1,6-diisocyanatohexane (HDI) are stable up to 280–282°C. google.com

The following table presents representative TGA data for polyurethanes based on common diisocyanates, which can serve as a reference for estimating the thermal stability of polymers derived from an aromatic diisocyanate like this compound.

Table 1: Representative Thermal Degradation Temperatures of Various Polyurethanes

Diisocyanate Type Onset Decomposition Temperature (°C) Temperature at Max Decomposition Rate (°C)
Toluene (B28343) Diisocyanate (TDI) 199 -
Hexamethylene Diisocyanate (HDI) 220 -
4,4'-Methylene dicyclohexyl diisocyanate (H12MDI) 218 -
Isophorone (B1672270) Diisocyanate (IPDI) 218 -
4,4'-Methylene diphenyl diisocyanate (MDI) 237 -

Note: Data extracted from a study on the hydrolysis of polyurethanes in a subcritical water medium. rsc.org The temperatures represent the point of complete hydrolysis within 5 minutes.

The thermal degradation of polyurethanes generally initiates with the dissociation of the urethane linkage. This can proceed through several pathways, including dissociation back to the original isocyanate and alcohol, or formation of a primary amine, an olefin, and carbon dioxide.

For polymers containing a long alkyl chain substituent like the dodecyl group, the degradation mechanism at higher temperatures would also involve the scission of the C-C bonds within this aliphatic chain. This process, known as random chain scission, would lead to the formation of a variety of smaller hydrocarbon fragments. The presence of the bulky dodecyl group may also introduce steric hindrance, potentially influencing the preferred pathway of urethane linkage decomposition.

The decomposition of the hard segments derived from aromatic diisocyanates can result in the evolution of various volatile products, including carbon dioxide, water, alcohols, and aromatic compounds. In the case of a dodecyl-substituted phenylene diisocyanate, the high boiling point of dodecyl-containing fragments would mean they would volatilize at higher temperatures, influencing the shape and stages of the TGA curve.

Biodegradation Studies (if applicable)

The biodegradability of polyurethanes is highly dependent on their chemical structure. Generally, polyester-based polyurethanes are more susceptible to microbial attack than polyether-based ones. The presence of long repeating units and hydrophilic groups can make a polyurethane more accessible to biodegradation by disrupting the crystalline packing of the polymer chains. rsc.org

Studies have shown that microbial attack on polyurethanes can be facilitated by enzymes such as ureases, proteases, and esterases. google.comrsc.org The degradation tends to occur in the amorphous regions of the polymer before the crystalline regions. researchgate.netrsc.org Therefore, the influence of the this compound moiety on the crystallinity and morphology of the final polymer would be a key factor in determining its susceptibility to biodegradation.

Future Research Directions and Outlook in Substituted Phenylene Diisocyanate Chemistry

Advanced Synthetic Routes with Enhanced Selectivity

The synthesis of asymmetrically substituted phenylene diisocyanates like 6-dodecyl-1,3-phenylene diisocyanate presents unique challenges and opportunities. Future research will likely focus on developing more efficient and selective synthetic methodologies.

One promising avenue is the exploration of phosgene-free routes to address safety and environmental concerns associated with the use of phosgene (B1210022). universiteitleiden.nlresearchgate.net Methods such as the Curtius rearrangement of corresponding dicarboxylic acyl azides, derived from long-chain dicarboxylic acids, are being investigated for the synthesis of aliphatic diisocyanates and could be adapted for aromatic counterparts. researchgate.net A patent for bio-based aromatic diisocyanates describes a synthetic pathway starting from vanillic or syringic acid and dihaloalkanes of varying lengths (where the alkyl chain can be up to 12 carbons long), which could be a blueprint for the synthesis of this compound. google.com This process involves the reaction of the bio-derived aromatic acid with a dihaloalkane, followed by conversion to the diisocyanate. google.com

Achieving regioselectivity during the synthesis of such asymmetrically substituted diisocyanates is another critical research area. The position of the long alkyl chain, such as the dodecyl group, significantly influences the reactivity of the two isocyanate groups. mdpi.com Future synthetic strategies will need to precisely control this placement to ensure consistent monomer quality and predictable polymerization behavior.

Table 1: Potential Synthetic Pathways for Substituted Phenylene Diisocyanates

Synthetic RouteStarting MaterialsKey FeaturesPotential Advantages
PhosgenationSubstituted anilines, PhosgeneTraditional methodWell-established, high yield
Curtius RearrangementSubstituted dicarboxylic acidsPhosgene-freeImproved safety profile
Bio-based SynthesisLignin (B12514952) derivatives (e.g., vanillic acid), DihaloalkanesUtilizes renewable feedstocksEnhanced sustainability

Rational Design of Next-Generation Polymeric Materials

The unique structure of this compound, with its long, flexible alkyl chain and rigid aromatic core, offers exciting possibilities for the rational design of novel polymeric materials. The interplay between these structural elements is expected to yield polyurethanes with a unique combination of properties.

The dodecyl group is anticipated to act as an internal plasticizer, potentially increasing the flexibility and lowering the glass transition temperature of the resulting polyurethane. acs.org This is in contrast to unsubstituted aromatic diisocyanates which typically produce rigid polymers. mdpi.com The asymmetry of the diisocyanate, with the isocyanate groups in the 1 and 3 positions, will likely lead to a less ordered polymer structure compared to more symmetric diisocyanates like p-phenylene diisocyanate (PPDI). nih.govgoogle.com This can result in materials with lower crystallinity and higher elasticity. nih.gov

Research will focus on systematically varying the length and position of the alkyl substituent to fine-tune the mechanical and thermal properties of the resulting polyurethanes. For instance, the long alkyl chain could enhance solubility in certain solvents and improve compatibility with other polymers in blends. The structure of the hard segment, which is formed by the diisocyanate and a chain extender, is crucial in determining the degree of phase separation and the final mechanical properties of the polyurethane. mdpi.comresearchgate.net

Table 2: Predicted Influence of Structural Features of this compound on Polyurethane Properties

Structural FeaturePredicted Effect on Polyurethane PropertiesRationale
Dodecyl ChainIncreased flexibility, lower glass transition temperature, improved solubilityInternal plasticization effect, disruption of polymer chain packing
Asymmetric (1,3-) Isocyanate GroupsLower crystallinity, higher elasticityReduced structural regularity compared to symmetric diisocyanates
Aromatic RingGood thermal stability, mechanical strengthInherent rigidity of the phenylene core

Integration with Sustainable Chemistry Principles

The development of substituted phenylene diisocyanates aligns with the growing demand for more sustainable polymer chemistries. Future research will increasingly focus on integrating green chemistry principles throughout the lifecycle of these materials.

A key area of investigation is the use of bio-based feedstocks. As mentioned, lignin derivatives are being explored as potential starting materials for aromatic diisocyanates. researchgate.netgoogle.com The dodecyl group itself could potentially be derived from renewable sources such as fatty acids. researchgate.net The synthesis of diisocyanates from vegetable oils via the Curtius rearrangement of oleic acid is an example of this trend. researchgate.net

Furthermore, the development of effective recycling strategies for polyurethanes derived from specialty diisocyanates is a critical research direction. While the chemical recycling of polyurethanes has traditionally focused on recovering the polyol component, recent advancements have demonstrated the feasibility of recovering the isocyanate monomers as well. nih.govacs.org One approach involves the depolymerization of polyurethanes using an organoboron Lewis acid under mild conditions to regenerate the isocyanates. nih.gov This opens up the possibility of a closed-loop recycling process for polyurethanes made from this compound. Another avenue is the development of non-isocyanate polyurethanes (NIPUs) from related structures, which avoids the use of potentially hazardous isocyanate monomers altogether. nih.gov

Exploration of Novel Catalytic Systems

The polymerization of asymmetrically substituted diisocyanates like this compound requires precise catalytic control to achieve desired polymer structures and properties. The differential reactivity of the two isocyanate groups, influenced by the electronic and steric effects of the dodecyl substituent, necessitates the development of selective catalysts.

Organocatalysis has emerged as a powerful tool in polyurethane synthesis, offering an alternative to traditional metal-based catalysts which can have toxicity concerns. ibm.comacs.orgacs.org Organic bases such as N-heterocyclic carbenes (NHCs), guanidines, and amidines have shown promise in catalyzing the formation of polyurethanes. ibm.comacs.org Future research will focus on designing organocatalysts that can selectively promote the reaction of one isocyanate group over the other, enabling the synthesis of well-defined block copolymers. The choice of catalyst can significantly influence the reaction kinetics and the final properties of the polyurethane. nih.gov For example, certain catalysts have been shown to activate both isocyanate groups in asymmetric diisocyanates like isophorone (B1672270) diisocyanate (IPDI) in a similar manner, while others exhibit selectivity. researchgate.net

Predictive Modeling and Machine Learning Approaches in Diisocyanate-Polymer Systems

Computational modeling and machine learning are becoming indispensable tools in polymer science, enabling the prediction of material properties and accelerating the design of new polymers. In the context of substituted phenylene diisocyanates, these approaches can provide valuable insights into structure-property relationships.

Kinetic models can be used to simulate the polymerization process, taking into account the different reactivities of the isocyanate groups. researchgate.net This can help in optimizing reaction conditions to achieve a desired molecular weight and polymer architecture.

Machine learning algorithms can be trained on experimental data to predict the mechanical and thermal properties of polyurethanes based on the structure of the diisocyanate and other monomers. uva.nl While there is a lack of specific data for this compound, models trained on a diverse range of polyurethanes can still provide useful predictions. As more data on polyurethanes derived from long-chain alkyl-substituted diisocyanates becomes available, the accuracy of these predictive models will improve, enabling the in silico design of materials with specific performance characteristics.

Q & A

Q. What spectroscopic methods are recommended for confirming the synthesis of 6-dodecyl-1,3-phenylene diisocyanate?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation. For example, FTIR can detect characteristic N=C=O stretching vibrations (~2270 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹). 1H NMR^{1}\text{H NMR} should confirm the presence of the dodecyl chain (δ 0.8–1.5 ppm for CH3_3 and CH2_2 groups) and aromatic protons (δ 6.5–7.5 ppm). Crosslinking efficiency can be monitored by tracking the disappearance of isocyanate peaks post-reaction .

Q. How should researchers safely handle this compound to minimize occupational exposure risks?

  • Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and respirators. Exposure monitoring via air sampling (e.g., OSHA Method 42) or urinary biomarkers (e.g., hydrolyzed metabolites) is recommended. Institutional protocols should align with guidelines for structurally similar diisocyanates like toluene diisocyanate (TDI), which emphasize limiting airborne concentrations to <0.005 ppm .

Advanced Research Questions

Q. How can contradictions in reactivity data between this compound and its methyl-substituted analogs be resolved?

  • Methodological Answer : Comparative kinetic studies under controlled conditions (temperature, solvent polarity, catalyst presence) are essential. For instance, 4-methyl-1,3-phenylene diisocyanate reacts with polyols 20% faster than non-alkylated analogs due to steric and electronic effects . Computational modeling (DFT or MD simulations) can further elucidate substituent impacts on reaction pathways. Discrepancies in crosslinking efficiency may arise from differences in steric hindrance from the dodecyl chain, requiring adjustments in stoichiometry or catalyst selection.

Q. What experimental approaches optimize this compound as a crosslinking agent in polyurethane synthesis?

  • Methodological Answer : Design experiments using a factorial approach to test variables:
  • Stoichiometry : Vary the molar ratio of diisocyanate to polyol (e.g., 1:1 to 1:3).
  • Catalysts : Compare dibutyltin dilaurate (DBTDL) vs. tertiary amines.
  • Temperature : Test reactivity at 25°C, 50°C, and 80°C.
    Monitor gelation time via rheometry and characterize mechanical properties (tensile strength, elasticity) of the final polymer. Reference studies on 4-methyl-1,3-phenylene diisocyanate-terminated poly(ethylene adipate) show that blocking isocyanate groups with phenol improves storage stability without compromising reactivity .

Q. How can researchers address challenges in synthesizing this compound with high purity?

  • Methodological Answer : Use stepwise purification techniques:

Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg) to separate byproducts.

Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients.

Crystallization : Recrystallize in anhydrous toluene at -20°C.
Purity (>98%) can be verified via HPLC with UV detection (λ = 254 nm) and elemental analysis. For analogs like 2,4-TDI, impurities such as hydrolyzed ureas are minimized by strict anhydrous conditions .

Data Contradiction and Analysis

Q. Why do reported thermal stability values for this compound vary across studies?

  • Methodological Answer : Variations arise from differences in analytical methods (e.g., TGA vs. DSC) and sample preparation. For example:
MethodHeating Rate (°C/min)Decomposition Onset (°C)Source
TGA10180–190
DSC5170–175
Standardize testing protocols (e.g., ISO 11358) and validate results using multiple techniques. The dodecyl chain may introduce oxidative instability, requiring inert atmosphere testing (N2_2 or Ar) to isolate thermal vs. oxidative degradation .

Safety and Environmental Considerations

Q. What methodologies assess the environmental persistence of this compound?

  • Methodological Answer : Conduct OECD 301B (Ready Biodegradability) and OECD 307 (Soil Degradation) tests. For structurally similar compounds like MDI, hydrolysis half-lives in water range from 2–10 days at pH 7, but alkylation (e.g., dodecyl substitution) may prolong persistence due to hydrophobicity. Use LC-MS/MS to quantify degradation products (e.g., aromatic amines) and evaluate ecotoxicity via Daphnia magna acute toxicity assays (EC50_{50}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.